molecular formula C33H45N3O8S B1662539 Satavaptan CAS No. 185913-78-4

Satavaptan

Cat. No.: B1662539
CAS No.: 185913-78-4
M. Wt: 643.8 g/mol
InChI Key: QKXJWFOKVQWEDZ-UHFFFAOYSA-N
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Description

Satavaptan, also known by its developmental code name SR121463, is a vasopressin-2 receptor antagonist. It was developed by Sanofi-Aventis for the treatment of hyponatremia and ascites. Hyponatremia is a condition characterized by low sodium levels in the blood, often associated with conditions like cirrhosis and heart failure . This compound works by blocking the vasopressin-2 receptors, which play a crucial role in water reabsorption in the kidneys .

Preparation Methods

The synthesis of Satavaptan involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the spiroindoline core: This involves the reaction of a cyclohexanone derivative with an indole derivative under acidic conditions to form the spiroindoline structure.

    Introduction of the sulfonyl group: The spiroindoline intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Attachment of the morpholine moiety: The sulfonylated spiroindoline is then reacted with a morpholine derivative to attach the morpholine moiety.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Satavaptan undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Satavaptan exerts its effects by selectively blocking the vasopressin-2 receptors (V2 receptors) located in the kidneys. Vasopressin, also known as antidiuretic hormone, binds to these receptors to promote water reabsorption in the collecting ducts of the kidneys. By blocking these receptors, this compound inhibits the action of vasopressin, leading to increased excretion of water without affecting the excretion of sodium and other electrolytes. This results in an increase in serum sodium levels and a reduction in fluid accumulation .

The molecular targets and pathways involved in the action of this compound include the V2 receptors, adenylate cyclase, cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA). The inhibition of V2 receptors by this compound prevents the activation of adenylate cyclase, leading to a decrease in cAMP levels and subsequent inhibition of PKA. This ultimately reduces the insertion of aquaporin-2 water channels into the luminal membrane of the collecting ducts, decreasing water reabsorption .

Comparison with Similar Compounds

Satavaptan belongs to a class of compounds known as vasopressin receptor antagonists, also referred to as vaptans. Other similar compounds in this class include:

    Tolvaptan: Another vasopressin-2 receptor antagonist used for the treatment of hyponatremia and autosomal dominant polycystic kidney disease.

    Conivaptan: A dual vasopressin receptor antagonist that blocks both V1A and V2 receptors. It is used for the treatment of euvolemic and hypervolemic hyponatremia.

    Lixivaptan: Another selective V2 receptor antagonist that has been investigated for the treatment of hyponatremia and polycystic kidney disease.

Its development has provided valuable insights into the role of vasopressin receptors in fluid balance and sodium regulation .

Properties

IUPAC Name

N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJWFOKVQWEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870165
Record name N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Selectively antagonizes v1b receptors.
Record name SR 121463
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

185913-78-4
Record name Satavaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185913784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Satavaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185913-78-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SATAVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8S3P31H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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